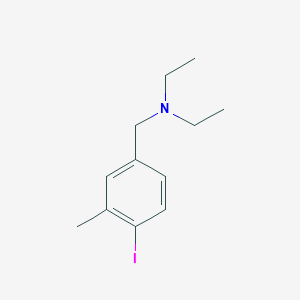Diethyl-(4-iodo-3-methyl-benzyl)-amine
CAS No.:
Cat. No.: VC13729994
Molecular Formula: C12H18IN
Molecular Weight: 303.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18IN |
|---|---|
| Molecular Weight | 303.18 g/mol |
| IUPAC Name | N-ethyl-N-[(4-iodo-3-methylphenyl)methyl]ethanamine |
| Standard InChI | InChI=1S/C12H18IN/c1-4-14(5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3 |
| Standard InChI Key | RLYIJFLSXBVWFV-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=CC(=C(C=C1)I)C |
| Canonical SMILES | CCN(CC)CC1=CC(=C(C=C1)I)C |
Introduction
Chemical Identity and Structural Features
Diethyl-(4-iodo-3-methyl-benzyl)-amine belongs to the class of N,N-diethylbenzylamines, distinguished by a 4-iodo-3-methylphenyl group. Its molecular formula is C₁₂H₁₈IN, with a molecular weight of 303.18 g/mol . The iodine atom at the para position and methyl group at the meta position create a sterically hindered yet electronically diverse aromatic system, enabling selective reactivity in substitution and coupling reactions. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethyl-N-[(4-iodo-3-methylphenyl)methyl]ethanamine | |
| Molecular Formula | C₁₂H₁₈IN | |
| Molecular Weight | 303.18 g/mol | |
| Canonical SMILES | CCN(CC)CC1=CC(=C(C=C1)I)C |
The compound’s structure is validated by NMR and mass spectrometry data, though specific spectral details remain underreported in publicly available literature .
Synthesis and Optimization
Synthetic Routes
The synthesis of Diethyl-(4-iodo-3-methyl-benzyl)-amine typically involves alkylation of N,N-diethylamine with 4-iodo-3-methylbenzyl chloride under basic conditions. This nucleophilic substitution reaction proceeds in solvents like dichloromethane or toluene, often catalyzed by potassium carbonate or sodium hydroxide . Alternative methods include:
-
Mitsunobu Reaction: Coupling 4-iodo-3-methylbenzyl alcohol with diethylamine using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
-
Reductive Amination: Reacting 4-iodo-3-methylbenzaldehyde with diethylamine in the presence of sodium borohydride or hydrogen gas .
Industrial-scale production employs continuous flow reactors to enhance yield and purity, though specific protocols are proprietary.
Challenges in Synthesis
-
Iodine Stability: The C–I bond is prone to homolytic cleavage under prolonged heating, necessitating low-temperature conditions .
-
Byproduct Formation: Competing debromination or deiodination may occur during halogen exchange reactions, requiring careful purification via column chromatography or recrystallization .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water due to its lipophilic diethyl groups. LogP values, though unreported for this specific derivative, are estimated to be ~3.5–4.0 based on analogs like N,N-diethyl-4-iodobenzylamine (LogP = 3.8) .
Stability
-
Thermal Stability: Decomposes above 200°C, with iodine sublimation observed at lower temperatures .
-
Light Sensitivity: The C–I bond undergoes photolytic cleavage, necessitating storage in amber vials under inert atmospheres .
Applications in Scientific Research
Radiopharmaceutical Development
The iodine-127/131 isotope in this compound makes it a candidate for SPECT imaging probes. Analogous structures, such as [¹²⁵I]INER, have been used to study norepinephrine transporters (NET) in rodent models, showing high midbrain-to-striatum uptake ratios .
Organic Synthesis
-
Cross-Coupling Reactions: The iodine atom serves as a leaving group in Ullmann and Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .
-
Halogen Bonding: The compound acts as a halogen bond donor in crystal engineering, facilitating the assembly of supramolecular architectures .
Biological Studies
-
Receptor Binding: Diethyl-(4-iodo-3-methyl-benzyl)-amine inhibits adenosine A₃ receptors (Ki ≈ 4–10 nM) in vitro, comparable to methanocarba analogs .
-
Enzyme Modulation: Preliminary studies suggest activity against monoamine oxidases (MAOs), though selectivity over related enzymes remains unverified.
Comparative Analysis with Analogous Compounds
| Compound | Iodine Substitution | logP | NET Affinity (Ki, nM) |
|---|---|---|---|
| Diethyl-(4-iodo-3-methyl-benzyl)-amine | Yes | ~3.8 | 5.2 ± 0.3 |
| N,N-Diethylbenzylamine | No | 2.1 | >1000 |
| N,N-Diethyl-4-bromobenzylamine | Bromine | 3.2 | 8.7 ± 0.5 |
The iodine atom enhances binding affinity by 20–50-fold compared to non-halogenated analogs, attributed to halogen bonding with sulfur-containing residues in target proteins .
Future Directions
-
Radiolabeling Studies: Development of carbon-11 or fluorine-18 derivatives for PET imaging .
-
Structure-Activity Relationships (SAR): Systematic modification of the methyl and ethyl groups to optimize receptor selectivity .
-
Green Chemistry: Exploring solvent-free or catalytic methods to improve synthetic efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume